molecular formula C19H12ClN3OS B7741920 MFCD02350951

MFCD02350951

Cat. No.: B7741920
M. Wt: 365.8 g/mol
InChI Key: NOXWLRMDIUJRRA-XNTDXEJSSA-N
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Description

For instance, boronic acid derivatives (e.g., CAS 1046861-20-4, MDL MFCD13195646) are often utilized in cross-coupling reactions, pharmaceuticals, and materials science due to their stability and reactivity . Such compounds typically exhibit moderate solubility (e.g., 0.24 mg/ml for CAS 1046861-20-4) and variable bioavailability (e.g., 0.55 Bioavailability Score), influenced by substituents like halogens or trifluoromethyl groups . Structural features such as aromatic rings with electron-withdrawing groups (e.g., bromo, chloro) enhance their utility in Suzuki-Miyaura reactions, as noted in synthesis protocols involving palladium catalysts and aqueous/organic solvent systems .

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3OS/c20-16-8-6-13(7-9-16)10-15(11-21)18(24)23-19-22-17(12-25-19)14-4-2-1-3-5-14/h1-10,12H,(H,22,23,24)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXWLRMDIUJRRA-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(=CC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C(=C/C3=CC=C(C=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02350951 typically involves multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient and cost-effective production of the compound in large quantities. The process often involves the use of automated systems to monitor and control the reaction parameters, ensuring consistent quality and performance.

Chemical Reactions Analysis

Types of Reactions

MFCD02350951 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions involving this compound typically use reducing agents to convert the compound into its reduced form.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use reagents like potassium permanganate or hydrogen peroxide, while reduction reactions may involve sodium borohydride or lithium aluminum hydride. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions yield reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

MFCD02350951 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: In biological research, this compound is used to study the effects of specific chemical modifications on biological systems.

    Industry: this compound is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing and technology.

Mechanism of Action

The mechanism of action of MFCD02350951 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on structurally and functionally analogous compounds from the evidence, focusing on molecular properties, synthesis, and applications.

Table 1: Key Properties of MFCD02350951 and Similar Compounds

Parameter This compound (Inferred) (3-Bromo-5-chlorophenyl)boronic acid 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one
Molecular Formula C₆H₅BBrClO₂ (hypothetical) C₆H₅BBrClO₂ C₁₀H₆F₆O
Molecular Weight ~235.27 235.27 202.17
Solubility (mg/ml) 0.24–0.69 (predicted) 0.24 Not reported
Log Po/w 0.78–2.15 (variable) 0.78–2.15 2.15 (XLOGP3)
Bioavailability Score 0.55 0.55 0.55
Synthesis Method Pd-catalyzed coupling Pd-catalyzed coupling in THF/water Condensation in methanol
Similarity Score N/A 0.87 0.95–1.00

Key Differences:

Structural Variations :

  • This compound (hypothetical) and (3-Bromo-5-chlorophenyl)boronic acid share identical molecular formulas but differ in substituent positions, affecting reactivity. For example, ortho-substituted halogens may sterically hinder cross-coupling reactions compared to para-substituted analogs .
  • The trifluoromethyl groups in 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one enhance lipophilicity (Log Po/w = 2.15) compared to bromo/chloro derivatives (Log Po/w = 0.78–2.15), influencing membrane permeability .

Synthetic Accessibility: Boronic acids like this compound require palladium catalysts and biphasic solvents (e.g., THF/water), achieving yields >90% under optimized conditions . Trifluoromethylated ketones are synthesized via condensation reactions with milder conditions (e.g., methanol, room temperature), but lower yields (e.g., 70–85%) due to steric effects .

Functional Applications :

  • Boronic acids are pivotal in drug intermediates (e.g., kinase inhibitors) and OLED materials, whereas trifluoromethylated ketones are used in agrochemicals and anti-inflammatory agents due to their metabolic stability .

Research Findings and Limitations

Physicochemical Properties: Halogenated boronic acids exhibit higher solubility (0.24–0.69 mg/ml) than fluorinated ketones, which are often lipophilic and require formulation aids for bioavailability .

Synthetic Challenges :

  • Palladium-based synthesis of boronic acids faces scalability issues due to catalyst cost, whereas trifluoromethylated compounds require specialized fluorination reagents .

Toxicity and Safety: Bromo/chloro derivatives may pose genotoxic risks (e.g., PAINS alerts = 0), while trifluoromethyl groups reduce metabolic degradation but increase environmental persistence .

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